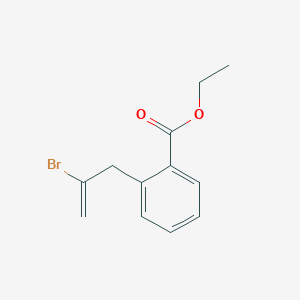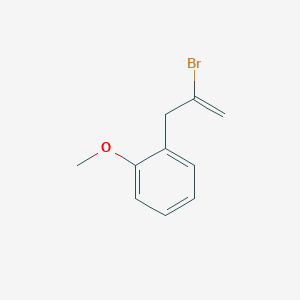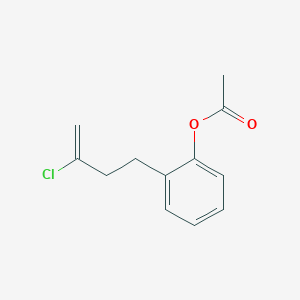![molecular formula C13H8BrIN2O2S B1291003 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-19-1](/img/structure/B1291003.png)
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, or 1BS5BIPP, is a heterocyclic compound that has recently been studied for its potential applications in areas such as pharmaceuticals and organic synthesis. This compound has several unique properties that make it a potentially useful tool in a variety of laboratory experiments, and its properties are being explored further by scientists.
Applications De Recherche Scientifique
Ring Halogenation and Derivative Formation
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in the ring halogenation of polyalkylbenzenes. The use of [hydroxy(tosyloxy)iodo]benzene as a catalyst in the presence of N-halosuccinimide has been effective for this purpose. This process aids in preparing high-yield mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Cycloaddition Reactions for New Compounds
This chemical plays a role in cycloaddition reactions for synthesizing new classes of compounds, such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions yield good regioselectivity and are useful in preparing compounds for various applications (Gao & Lam, 2008).
Antiviral Agent Synthesis
In the field of medicinal chemistry, derivatives of this compound have been synthesized as truncated analogs of other complex molecules for potential application as anti-HIV agents. These derivatives have shown promising activity and are a part of ongoing research in antiviral drug development (Silvestri et al., 2002).
Synthesis of Highly Substituted 2(1H)-Pyridones
The compound is also instrumental in the synthesis of highly substituted 2(1H)-Pyridones, a crucial step in the creation of functionalized compounds for various chemical and pharmaceutical applications (Padwa, Sheehan, & Straub, 1999).
Functionalization for Agrochemicals and Functional Materials
Functionalization of this compound has been studied for the development of agrochemicals and functional materials. The introduction of various amino groups and the conversion to podant-type compounds show its versatility in chemical synthesis (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Gold Catalysis in Synthesis of Azaindoles
Gold catalysis using derivatives of this compound has been employed for synthesizing azaindoles, indicating its utility in advanced organic synthesis techniques (Gala et al., 2014).
Reactions with Pyridine Substrates
This chemical is used in reactions with pyridine substrates for the preparation of benzenesulfonyl derivatives, contributing to the diversity in chemical synthesis and potential applications in various fields (Caixach et al., 1979).
Synthesis of Photodynamic Therapy Agents
In recent research, the compound has been used in the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This has implications for its use in photodynamic therapy, an alternative cancer treatment method (Öncül, Öztürk, & Pişkin, 2021).
Green Chemical Synthesis
It is also a key starting material in the green chemical synthesis of 2-benzenesulfonyl-pyridine, showcasing its role in environmentally friendly chemical processes (Trankle & Kopach, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHANZXUBVRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640129 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757978-19-1 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)